Ciclesonide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

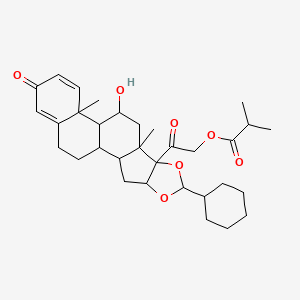

Ciclesonide is a synthetic steroidal compound. It is known for its complex structure and significant biological activity. This compound is often studied for its potential therapeutic applications, particularly in the fields of endocrinology and oncology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ciclesonide involves multiple steps, starting from a suitable steroidal precursor. The key steps include:

Protection of Hydroxyl Groups: The hydroxyl groups at positions 11 and 21 are protected using appropriate protecting groups.

Formation of the Cyclohexylmethylene Bridge: This involves the reaction of the protected steroid with cyclohexylmethylene chloride under basic conditions.

Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Reactors: Large batch reactors are used to carry out the multi-step synthesis.

Purification: The final product is purified using techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can occur at the carbonyl groups.

Substitution: The compound can participate in substitution reactions, especially at the cyclohexylmethylene bridge.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a model molecule to study steroidal synthesis and reactivity. It helps in understanding the behavior of complex steroidal structures under various chemical conditions.

Biology

In biological research, the compound is studied for its interactions with steroid receptors. It serves as a tool to investigate the mechanisms of steroid hormone action and receptor binding.

Medicine

Medically, the compound is explored for its potential therapeutic effects. It has shown promise in the treatment of certain cancers and endocrine disorders due to its ability to modulate hormone activity.

Industry

In the industrial sector, the compound is used in the development of new steroidal drugs. Its unique structure and biological activity make it a valuable lead compound for drug discovery.

Mécanisme D'action

The mechanism of action of Ciclesonide involves binding to steroid receptors. This binding triggers a cascade of molecular events that modulate gene expression and cellular activity. The compound primarily targets glucocorticoid and mineralocorticoid receptors, influencing processes such as inflammation, metabolism, and cell proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Prednisolone: A synthetic glucocorticoid with anti-inflammatory properties.

Dexamethasone: Another synthetic glucocorticoid used in the treatment of various inflammatory and autoimmune conditions.

Betamethasone: Similar to dexamethasone, used for its potent anti-inflammatory effects.

Uniqueness

What sets Ciclesonide apart is its unique cyclohexylmethylene bridge, which imparts distinct chemical and biological properties. This structural feature enhances its stability and receptor binding affinity, making it a promising candidate for further research and development.

Activité Biologique

Ciclesonide is an inhaled corticosteroid (ICS) primarily used in the treatment of asthma and allergic rhinitis. Its biological activity is characterized by its anti-inflammatory effects, pharmacokinetics, and potential applications beyond respiratory diseases. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

This compound exhibits its pharmacological effects primarily through the modulation of glucocorticoid receptors (GR). Upon inhalation, this compound is rapidly activated in the lungs to its active metabolite, des-ciclesonide (des-CIC), which binds to GR and exerts anti-inflammatory effects. This mechanism is crucial for its efficacy in treating respiratory conditions.

Key Findings:

- Binding Affinity : this compound has a higher relative binding affinity to rat GR compared to other corticosteroids, which contributes to its potent anti-inflammatory activity .

- Apoptosis Induction : In vitro studies have shown that this compound can induce apoptosis in cancer cells such as MDA-MB-231, evidenced by increased caspase 3/7 activity and formation of apoptotic bodies at concentrations as low as 20 μM .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and metabolism:

| Parameter | Mean Value | Standard Deviation |

|---|---|---|

| C_max (pmol·mL⁻¹) | 3.29 | 1.68 |

| t_max (h) | 0.86 | 0.27 |

| t_1/2 (h) | 5.70 | 1.39 |

| AUC_0–inf (pmol·h·mL⁻¹) | 15.49 | 7.33 |

These values indicate that des-CIC reaches peak concentration between 0.75 and 1.5 hours post-inhalation, with a half-life of approximately 5.7 hours .

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for respiratory diseases and COVID-19.

Asthma Treatment

A study involving patients with mild-to-moderate asthma demonstrated significant improvement in symptoms after treatment with this compound (200 µg once daily) over eight weeks. The percentage of symptom-free patients increased from approximately 21% to over 50% .

COVID-19 Studies

In a randomized clinical trial involving non-hospitalized patients with symptomatic COVID-19, this compound was administered at a total daily dose of 640 µg for 30 days. The results indicated no significant difference in the time to alleviation of symptoms compared to placebo; however, there was a notable reduction in subsequent emergency department visits or hospital admissions related to COVID-19 among those treated with this compound .

Case Studies

Several case studies have highlighted the potential benefits of this compound beyond its traditional indications:

Propriétés

IUPAC Name |

[2-(6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] 2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKZNWIVRBCLON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861359 |

Source

|

| Record name | 2-(8-Cyclohexyl-5-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-oxoethyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.